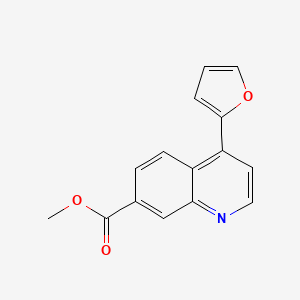

Methyl 4-(furan-2-YL)quinoline-7-carboxylate

CAS No.:

Cat. No.: VC15934126

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11NO3 |

|---|---|

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | methyl 4-(furan-2-yl)quinoline-7-carboxylate |

| Standard InChI | InChI=1S/C15H11NO3/c1-18-15(17)10-4-5-11-12(14-3-2-8-19-14)6-7-16-13(11)9-10/h2-9H,1H3 |

| Standard InChI Key | OMBYBTYIHPAYAZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=NC=CC(=C2C=C1)C3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

Methyl 4-(furan-2-yl)quinoline-7-carboxylate (C₁₅H₁₁NO₃; MW 253.25 g/mol) features a quinoline ring substituted at the 4-position with a furan-2-yl group and at the 7-position with a methyl ester (Table 1). The quinoline nucleus provides aromatic stability and π-stacking capabilities, while the furan moiety introduces electron-rich regions conducive to intermolecular interactions. The methyl ester enhances solubility in organic solvents, a property critical for synthetic manipulation .

Table 1: Molecular Profile of Methyl 4-(Furan-2-yl)quinoline-7-carboxylate

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-(furan-2-yl)quinoline-7-carboxylate |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol |

| CAS Number | Not publicly disclosed |

| Canonical SMILES | COC(=O)C1=CC2=NC=CC(=C2C=C1)C3=CC=CO3 |

| Topological Polar Surface Area | 65.5 Ų |

Spectroscopic Signatures

While experimental spectral data for this compound is scarce, analogs such as 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives exhibit characteristic IR absorptions for ester carbonyls (1697 cm⁻¹) and hydroxyl groups (3449 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of related compounds show distinct aromatic proton signals between δ 7.37–8.57 ppm and methylenedioxy carbons at δ 102.68 ppm in ¹³C NMR . Mass spectrometry of analogous structures reveals quasi-molecular ion peaks ([M+H]⁺) consistent with their molecular weights .

Synthetic Methodologies

Friedländer Condensation Approach

The quinoline core is typically constructed via Friedländer condensation, a reaction between 2-aminobenzaldehyde derivatives and ketones. For example, ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate—a structural analog—was synthesized using 2-amino-4,5-methylenedioxybenzaldehyde and ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation with KHSO₄ catalysis (74% yield) . Applied to Methyl 4-(furan-2-yl)quinoline-7-carboxylate, this method would require:

-

Precursor Preparation: 2-Aminobenzaldehyde derivatives substituted with ester groups at the 7-position.

-

Ketone Partner: A furan-containing ketone or aldehyde for introducing the 4-substituent.

-

Reaction Optimization: Catalysts (e.g., KHSO₄), solvents (e.g., 80% EtOH), and energy sources (ultrasound) to enhance yield .

One-Pot Cyclization Strategies

Recent advances in quinoline-furan hybrids emphasize one-pot reactions to reduce purification steps. A demonstrated protocol involves:

-

Williamson Ether Formation: Reacting 2-chloromethylquinoline intermediates with salicylaldehydes.

-

Ester Hydrolysis and Cyclization: Using 30% ethanolic KOH to hydrolyze esters and promote intramolecular cyclization, yielding fused furan-quinoline systems (52–82% yields) . Adapting this to Methyl 4-(furan-2-yl)quinoline-7-carboxylate would require tailoring aldehyde partners to avoid steric hindrance from bulky groups .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Quinoline derivatives generally exhibit moderate aqueous solubility due to their aromatic frameworks. The methyl ester group in Methyl 4-(furan-2-yl)quinoline-7-carboxylate likely improves lipophilicity, enhancing cell membrane permeability but reducing water solubility. Stability studies on analogs suggest susceptibility to esterase-mediated hydrolysis in physiological conditions, which could limit oral bioavailability.

Metabolic Considerations

-

Cytochrome P450 Interactions: Methylenedioxy-bearing quinolines are metabolized by CYP enzymes to reactive intermediates, potentially contributing to cytotoxic effects . While the furan moiety in Methyl 4-(furan-2-yl)quinoline-7-carboxylate lacks a methylenedioxy group, its electron-rich nature may still engage CYP isoforms.

-

Ester Hydrolysis: In vivo, the methyl ester may undergo hydrolysis to a carboxylic acid, altering pharmacokinetic profiles. This property is exploitable for prodrug designs.

Research Challenges and Future Directions

Synthetic Scalability

Current methods for analogous compounds rely on multistep sequences with moderate yields. Future work should explore:

-

Catalyst Innovation: Immobilized acids or organocatalysts to improve reaction efficiency.

-

Flow Chemistry: Continuous synthesis to enhance reproducibility and scale-up potential .

Biological Profiling

No in vitro or in vivo data exists for Methyl 4-(furan-2-yl)quinoline-7-carboxylate. Priority studies include:

-

Cytotoxicity Screening: NCI-60 cell line panel testing.

-

Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling.

-

Target Identification: Proteomic approaches to map protein-binding partners.

Computational Modeling

Molecular docking and dynamics simulations could predict interactions with biological targets like DNA gyrase or tubulin. Quantitative structure-activity relationship (QSAR) models may optimize substituent patterns for enhanced efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume